Indol-3-acetsäure-Derivate

Indole-3-acetic acid (IAA) derivatives are a class of plant growth regulators with broad applications in agriculture and horticulture. These compounds serve as important tools for studying hormone action due to their structural similarity to IAA, which is the natural auxin produced by plants. Indole-3-acetic acid derivatives exhibit various biological activities including promoting cell elongation, increasing root initiation, and stimulating fruit development.

In agricultural practice, these derivatives are used as herbicides or plant growth stimulants, enhancing crop yield while controlling weed growth. They are also crucial for genetic research, offering insights into the mechanisms of auxin biosynthesis and signaling pathways. Furthermore, their application in tissue culture and biotechnology provides a means to optimize plant propagation and gene transfer.

The synthesis of indole-3-acetic acid derivatives involves chemical modifications such as esterification, amidation, or conjugation with other functional groups, which can alter their physicochemical properties and enhance their bioactivity. These modified compounds are valuable in developing more efficient and selective agricultural chemicals, contributing to sustainable farming practices.

| Struktur | Chemischer Name | CAS | MF |

|---|---|---|---|

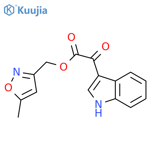

|

Ethyl2-(5-Methyl-3-indolyl)-2-oxoacetate | 1256246-49-7 | C13H13NO3 |

|

2-(5-PROPOXY-1H-INDOL-3-YL)ACETIC ACID | 1270002-51-1 | C13H15NO3 |

|

1D-1-O-(indol-3-yl)acetyl-myo-inositol | 73925-84-5 | C16H19NO7 |

|

2-Amino-2-(4-bromo-1H-indol-3-YL)acetic acid | 1779648-59-7 | C10H9BrN2O2 |

|

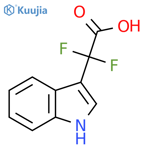

2,2-Difluoro-2-(1h-indol-3-yl)acetic acid | 1558369-81-5 | C10H7F2NO2 |

|

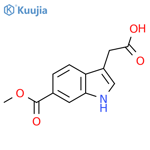

2-6-(methoxycarbonyl)-1H-indol-3-ylacetic acid | 2107459-47-0 | C12H11NO4 |

|

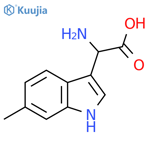

2-amino-2-(6-methyl-1H-indol-3-yl)acetic acid | 1369497-29-9 | C11H12N2O2 |

|

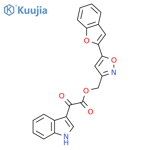

[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl 2-(1H-indol-3-yl)-2-oxoacetate | 1105203-30-2 | C22H14N2O5 |

|

(5-methyl-1,2-oxazol-3-yl)methyl 2-(1H-indol-3-yl)-2-oxoacetate | 1105203-83-5 | C15H12N2O4 |

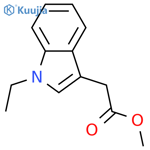

|

1H-Indole-3-acetic acid; N-Et, Me ester | 126775-00-6 | C13H15NO2 |

Verwandte Literatur

-

Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838

-

2. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918

-

Alberto Villa,Nikolaos Dimitratos,Carine E. Chan-Thaw,Ceri Hammond,Gabriel M. Veith,Di Wang,Maela Manzoli,Laura Prati,Graham J. Hutchings Chem. Soc. Rev., 2016,45, 4953-4994

-

Julius F. Remenar,Mark D. Tawa,Matthew L. Peterson,Örn Almarsson,Magali B. Hickey,Bruce M. Foxman CrystEngComm, 2011,13, 1081-1089

-

5. Back matter

Empfohlene Lieferanten

-

Enjia Trading Co., LtdFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

pengshengyueFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Jincang Pharmaceutical (Shanghai) Co., LTD.Factory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Zhejiang Brunova Technology Co., Ltd.Factory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Handan Zechi Trading Co., LtdFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises

Empfohlene Produkte